molecular formula C25H20N2O3S B2418987 Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate CAS No. 326017-60-1

Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B2418987
CAS No.: 326017-60-1
M. Wt: 428.51
InChI Key: YSKZQXYELGYXCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate” has been described in the literature . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a related compound in 72% yield .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Derivatives for Pharmacological Studies : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, has been utilized to create a range of derivatives, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives. These derivatives have been used in preliminary pharmacological studies (Chapman et al., 1971).

  • Design and Synthesis for Tuberculosis Treatment : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally related to the query compound, were designed and synthesized. These compounds showed promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

  • Crystal Structure Analysis : The crystal structure of a new azo-Schiff base, ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was studied, providing insights into the molecular geometry and intermolecular interactions (Menati et al., 2020).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Studies : Ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate and its derivatives were synthesized and evaluated for antimicrobial activities against various bacteria and yeasts, highlighting the potential use of thiazole derivatives in antimicrobial therapy (Balkan et al., 2001).

  • Discovery of Apoptosis-Inducing Agents : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used in the synthesis of new compounds for breast cancer treatment. These compounds showed significant antiproliferative potential and induced apoptosis in cancer cells (Gad et al., 2020).

  • Antimicrobial and Antioxidant Properties : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and displayed notable antimicrobial and antioxidant activities, indicating their potential as therapeutic agents (Raghavendra et al., 2016).

  • Antimicrobial Activity of Hybrid Molecules : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,3-thiazole, demonstrated good to moderate antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Properties

IUPAC Name

ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-2-30-24(29)22-21(19-11-7-4-8-12-19)26-25(31-22)27-23(28)20-15-13-18(14-16-20)17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKZQXYELGYXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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